molecular formula C9H10ClNO B14039491 3-(3-Chlorophenyl)propanamide

3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491
M. Wt: 183.63 g/mol
InChI Key: RQNZMFDBHJFOMH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanamide (Molecular Formula: C9H10ClNO) is a chlorinated organic compound that serves as a valuable chemical intermediate and building block in scientific research and development . Its structure, featuring a propanamide chain linked to a meta-chlorinated phenyl ring, is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds with similar chlorophenyl-propanamide scaffolds are extensively investigated in preclinical research for various therapeutic areas . For instance, structural analogs have been explored as potential anticonvulsant and antinociceptive agents in animal models, highlighting the relevance of this core structure in central nervous system drug discovery . Furthermore, research into HIV-1 capsid-targeting antivirals has identified that the presence of a substituted aniline domain, akin to the chlorophenyl group in this compound, is a critical pharmacophore element for binding affinity and antiviral activity . This underscores the utility of this compound as a starting material or intermediate for constructing more complex molecules aimed at probing biological mechanisms. Researchers utilize this compound under rigorous safety protocols. As with all chemicals of this nature, safe handling procedures—including the use of personal protective equipment and working in a well-ventilated area—must be observed . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(3-chlorophenyl)propanamide

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12)

InChI Key

RQNZMFDBHJFOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-(3-Chlorophenyl)propanamide and its derivatives are recognized for their potential biological activities, making them valuable scaffolds in the design of novel therapeutic agents. The presence of the chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets. A thorough understanding of its synthesis and characterization is paramount for researchers aiming to explore its potential in drug discovery programs.

Synthetic Strategy: Amidation of 3-(3-Chlorophenyl)propanoic Acid

The most direct and widely employed method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-(3-Chlorophenyl)propanoic acid. This transformation can be achieved through several pathways, with the conversion of the carboxylic acid to a more reactive acyl chloride being a common and efficient strategy.[1][2]

The rationale behind this two-step approach lies in the enhanced electrophilicity of the acyl chloride carbonyl carbon compared to the carboxylic acid. The carboxylic acid is first activated, typically using a chlorinating agent like thionyl chloride (SOCl₂), to form 3-(3-chlorophenyl)propanoyl chloride. This intermediate is highly reactive towards nucleophiles and readily undergoes nucleophilic acyl substitution with ammonia to yield the desired amide.

Reaction Mechanism

The synthesis proceeds in two key stages:

  • Formation of the Acyl Chloride: 3-(3-Chlorophenyl)propanoic acid reacts with thionyl chloride. The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent rearrangement and elimination of sulfur dioxide and a chloride ion generate the highly reactive 3-(3-chlorophenyl)propanoyl chloride.

  • Amidation: The acyl chloride is then treated with an ammonia source, such as aqueous ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to afford this compound.

Alternative Synthetic Routes

While the acyl chloride route is prevalent, other methods for amide bond formation exist. These include direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (DCC).[3] Another approach involves the reaction of an ester derivative of the carboxylic acid with ammonia, although this often requires harsher conditions such as elevated temperatures.[3]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
3-(3-Chlorophenyl)propanoic acidC₉H₉ClO₂184.6210.0 g
Thionyl chlorideSOCl₂118.971.2 eq
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL
Aqueous Ammonia (28-30%)NH₃17.03Excess
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01As needed
Brine (sat. aq. NaCl soln.)NaCl58.44As needed
Anhydrous magnesium sulfateMgSO₄120.37As needed
Synthesis of 3-(3-Chlorophenyl)propanoyl chloride
  • To a stirred solution of 3-(3-chlorophenyl)propanoic acid (10.0 g) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(3-chlorophenyl)propanoyl chloride is used in the next step without further purification.

Synthesis of this compound
  • Dissolve the crude 3-(3-chlorophenyl)propanoyl chloride in dichloromethane (50 mL) and cool the solution to 0 °C.

  • Slowly add an excess of cold aqueous ammonia (28-30%) to the stirred solution. A white precipitate will form.

  • Stir the mixture vigorously for 30 minutes at 0 °C.

  • Allow the mixture to warm to room temperature and continue stirring for an additional hour.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_acid 3-(3-Chlorophenyl)propanoic Acid in Anhydrous DCM add_socl2 Add SOCl₂ (1.2 eq) at 0 °C start_acid->add_socl2 Activation stir_rt Stir at RT for 2h add_socl2->stir_rt evaporation1 Remove Solvent & Excess SOCl₂ stir_rt->evaporation1 acyl_chloride Crude 3-(3-Chlorophenyl)propanoyl chloride evaporation1->acyl_chloride dissolve_acyl Dissolve Acyl Chloride in DCM acyl_chloride->dissolve_acyl To next step add_ammonia Add Excess aq. NH₃ at 0 °C dissolve_acyl->add_ammonia stir_amide Stir at RT for 1h add_ammonia->stir_amide Nucleophilic Attack workup Workup: - Separate Layers - Wash with NaHCO₃, Brine stir_amide->workup dry_evap Dry (MgSO₄) & Evaporate workup->dry_evap recrystallize Recrystallize dry_evap->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (-CH₂-) groups of the propyl chain, and the amide (-NH₂) protons. The splitting patterns (multiplicity) of the methylene protons will provide information about the neighboring protons. The aromatic region will display a characteristic pattern for a meta-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the aromatic ring, and the aliphatic carbons of the propyl chain.

Expected ¹H NMR Data (in CDCl₃, shifts in ppm):

  • Aromatic protons: ~7.1-7.3 ppm (multiplet)

  • Amide protons: ~5.5-6.5 ppm (broad singlet)

  • -CH₂- adjacent to carbonyl: ~2.5 ppm (triplet)

  • -CH₂- adjacent to phenyl ring: ~2.9 ppm (triplet)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (in cm⁻¹):

  • N-H stretch (amide): ~3350 and ~3180 cm⁻¹ (two bands for a primary amide)[4]

  • C=O stretch (amide): ~1640-1680 cm⁻¹[4]

  • C-N stretch: ~1400 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aromatic C=C stretch: ~1450-1600 cm⁻¹

  • C-Cl stretch: ~700-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀ClNO). Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for amides include the loss of the amide group and cleavage of the propyl chain.

CharacterizationWorkflow cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_confirmation Confirmation nmr NMR Spectroscopy (¹H and ¹³C) nmr_info - Molecular Structure - Proton Environments - Carbon Skeleton nmr->nmr_info ir Infrared (IR) Spectroscopy ir_info - Functional Groups (Amide, Aromatic, C-Cl) ir->ir_info ms Mass Spectrometry (MS) ms_info - Molecular Weight - Isotopic Pattern (Cl) - Fragmentation Pattern ms->ms_info confirmation Identity, Purity, and Structural Confirmation of This compound nmr_info->confirmation ir_info->confirmation ms_info->confirmation

Caption: Workflow for the characterization of this compound.

Safety and Handling

As with all laboratory procedures, appropriate safety precautions must be taken.

  • 3-(3-Chlorophenyl)propanoic acid: May cause skin and eye irritation.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • Dichloromethane: A volatile solvent. Avoid inhalation and skin contact.

  • Aqueous Ammonia: Corrosive and can cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.[5]

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The described protocol, rooted in established chemical principles, offers a reliable method for obtaining this valuable compound. The outlined analytical techniques are essential for ensuring the quality and integrity of the synthesized material, which is a critical prerequisite for its use in further research and development, particularly in the field of medicinal chemistry.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, J., & Xu, J. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 5(4), 853-861. [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • ProQuest. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • MDPI. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]

  • PubChemLite. (n.d.). N-(3-chlorophenyl)propanamide (C9H10ClNO). Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8977. [Link]

  • PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7301. [Link]

  • PubChemLite. (n.d.). (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide - Toxics Release Inventory. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. Retrieved from [Link]

  • CORE. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • PubMed Central. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 345-347, 71-79. [Link]

  • Global Substance Registration System. (n.d.). 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID. Retrieved from [Link]

  • SpectraBase. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR]. Retrieved from [Link]

  • MassBank. (2016). msbnk-casmi_2016-sm845003. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104987297A - Preparation method for propanamide.
  • NIST. (n.d.). Propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,3-Trichloropropanoic acid. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

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Physicochemical properties of 3-(3-Chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-(3-Chlorophenyl)propanamide

Executive Summary & Molecular Architecture

This compound (CAS: 1268140-55-1) represents a critical structural scaffold in medicinal chemistry, often utilized as a pharmacophore fragment in the development of anticonvulsants, muscle relaxants, and enzyme inhibitors. Structurally, it serves as a bioisostere to hydrocinnamic acid derivatives, where the amide moiety acts as a hydrogen bond donor/acceptor pair, and the meta-chloro substituent modulates lipophilicity and metabolic stability.

This guide provides a definitive technical profile of the compound, synthesizing available experimental data with high-fidelity predictive modeling to support drug discovery workflows.

Table 1: Molecular Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms 3-Chloro-hydrocinnamamide; m-Chlorohydrocinnamamide
CAS Number 1268140-55-1
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
SMILES NC(=O)CCc1cccc(Cl)c1
InChI Key FGQVKOCHMPKUPU-UHFFFAOYSA-N

Physicochemical Properties: The "Chlorine Effect"

The introduction of a chlorine atom at the meta (3-position) of the phenyl ring creates specific physicochemical shifts compared to the unsubstituted analog (3-phenylpropanamide). These shifts are critical for optimizing ligand-target interactions.

Comparative Physicochemical Profile
PropertyValue / RangeSource/Methodology
Physical State Solid (Crystalline, White to Pale Yellow)Experimental (Hoffman Fine Chem)
Melting Point 67 – 71 °CExperimental [1]
LogP (Lipophilicity) 1.83 ± 0.3 (Predicted)Consensus Model (XLogP3)
Water Solubility Low (~0.5 - 1.0 mg/mL)Predicted (ALOGPS)
pKa (Amide NH) ~16.5 (Very Weak Acid)Calculated
pKa (Conj. Acid) ~ -0.5 (Very Weak Base)Calculated
H-Bond Donors 1 (NH₂)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
Mechanistic Insight: The Lipophilic Shift

The 3-chloro substituent exerts a dual effect:

  • Electronic (Hammett σ): The chlorine atom is electron-withdrawing (

    
    ), which slightly decreases the electron density of the aromatic ring. However, the propyl spacer insulates the amide group from significant electronic perturbation.
    
  • Lipophilic Boost: The chlorine atom increases the partition coefficient (LogP) by approximately 0.7 log units compared to the unsubstituted phenyl ring. This modification is a standard medicinal chemistry tactic to improve Blood-Brain Barrier (BBB) penetration without significantly increasing molecular weight.

Synthetic Methodology

While direct amidation of esters is possible, the most robust and scalable route for research applications involves the activation of 3-(3-chlorophenyl)propanoic acid via its acyl chloride. This method avoids the poor atom economy of coupling reagents (like EDC/NHS) for simple fragments.

Reaction Pathway Visualization

SynthesisPathway Figure 1: Acid Chloride Activation Route for Amide Synthesis Start 3-(3-Chlorophenyl) propanoic acid (Precursor) Inter Acyl Chloride Intermediate (Highly Reactive) Start->Inter SOCl2, Reflux (-SO2, -HCl) Product 3-(3-Chlorophenyl) propanamide (Target) Inter->Product NH3 (aq) or NH3/Dioxane 0°C -> RT

Step-by-Step Protocol (Self-Validating)

Materials:

  • 3-(3-Chlorophenyl)propanoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Ammonium Hydroxide (28% NH₃, Excess) or Ammonia in Dioxane (0.5 M)

  • Dichloromethane (DCM, Anhydrous)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 3-(3-chlorophenyl)propanoic acid in anhydrous DCM.

  • Chlorination: Add Thionyl Chloride dropwise. Critical Step: Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle, significantly accelerating acyl chloride formation.

  • Reflux: Heat to gentle reflux (40°C) for 2 hours. Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check completion).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Validation: The residue should be a yellow oil (Acyl Chloride). Do not purify; use immediately.

  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C in an ice bath.

  • Quench/React: Slowly add the ammonia source. If using aqueous NH₄OH, vigorous stirring is required (biphasic reaction). If using NH₃/Dioxane, a white precipitate (NH₄Cl) will form immediately.

  • Workup: Dilute with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve the target melting point (67-71°C).

Biopharmaceutical Implications (ADME)

For researchers incorporating this fragment into larger drug candidates, the following ADME (Absorption, Distribution, Metabolism, Excretion) profile is predicted based on physicochemical descriptors.

Metabolic Stability Logic
  • Oxidation Blocking: The 3-chloro substituent effectively blocks metabolic oxidation at the meta position, a common clearance pathway for phenyl rings (via CYP450 enzymes).

  • Soft Spot: The benzylic carbons (propyl chain) remain susceptible to hydroxylation, but the amide terminus is generally stable against rapid hydrolysis in plasma compared to esters.

Blood-Brain Barrier (BBB) Permeability

The compound exhibits characteristics favorable for CNS penetration:

  • MW < 400: (183.63 Da)[2]

  • PSA (Polar Surface Area): ~43 Ų (Well below the 90 Ų threshold for BBB).

  • LogP: ~1.8 (Optimal range is 2.0–3.5, but 1.8 allows for moderate passive diffusion).

Decision Tree: Lead Optimization

ADME_Logic Figure 2: Medicinal Chemistry Decision Logic for this Scaffold Root Lead Optimization: This compound Scaffold Check1 Is LogP > 2.5? Root->Check1 Action1 Add hydrophobic group to Amide N Check1->Action1 No (Too Polar) Action2 Proceed to Microsomal Stability Check1->Action2 Yes (Good BBB) Check2 Metabolic Hotspot? Action2->Check2 Action3 Fluorinate Benzylic Position Check2->Action3 High Clearance

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 177164, 3-(3-Chlorophenyl)propanoic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: 3-Chloro-N-(4-chlorophenyl)propanamide (Analog Data). Retrieved from [Link][4]

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A Comprehensive Spectroscopic Guide to 3-(3-Chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(3-Chlorophenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and trustworthiness.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline. This guide will detail the expected spectroscopic data for this compound and provide the rationale behind the acquisition and interpretation of these data, thereby offering a self-validating framework for its characterization.

Molecular Structure

Systematic Name: this compound Molecular Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol Structure:

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity information.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A sample of approximately 5-10 mg of this compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[1] The spectrum would be acquired on a 400 MHz spectrometer at room temperature.[2]

Workflow for ¹H NMR Data Acquisition:

H1_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL CDCl₃ with 0.03% TMS prep1->prep2 Solvation acq1 Transfer to NMR tube prep2->acq1 acq2 Acquire spectrum on 400 MHz spectrometer acq1->acq2 Analysis proc1 Fourier Transform (FID to Spectrum) acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.26m1HAr-H
~7.20m2HAr-H
~7.08m1HAr-H
~5.40br s2H-NH₂
~2.95t, J ≈ 7.6 Hz2H-CH₂-Ar
~2.50t, J ≈ 7.6 Hz2H-CH₂-C(O)

Interpretation:

The aromatic region is expected to show complex multiplets corresponding to the four protons on the substituted benzene ring. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with trace amounts of water. The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other, as described by the n+1 rule.[3]

B. ¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled pulse sequence would be employed on the 400 MHz spectrometer to obtain a spectrum with singlets for each unique carbon atom.[2]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~175C=O
~142Ar-C (C-Cl)
~134Ar-C
~130Ar-CH
~128Ar-CH
~127Ar-CH
~126Ar-CH
~38-CH₂-C(O)
~31-CH₂-Ar

Interpretation:

The carbonyl carbon of the amide is expected to be the most downfield signal.[2] The aromatic carbons will appear in the typical range of 120-145 ppm, with the carbon attached to the chlorine atom being deshielded. The two aliphatic methylene carbons will be found upfield.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Workflow for FT-IR Data Acquisition:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place small amount of solid sample on ATR crystal acq1 Acquire spectrum using FT-IR spectrometer prep1->acq1 proc1 Background Correction acq1->proc1 proc2 Peak Identification

Caption: Workflow for FT-IR data acquisition and processing.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3180Strong, broadN-H stretching (amide)
3060MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1660StrongC=O stretching (amide I band)
1600MediumN-H bending (amide II band)
1475MediumC=C stretching (aromatic)
780StrongC-Cl stretching

Interpretation:

The characteristic "twin peaks" of a primary amide's N-H stretching are expected in the region of 3350-3180 cm⁻¹.[4] A strong absorption for the carbonyl group (Amide I band) should be observed around 1660 cm⁻¹.[4] The N-H bend (Amide II band) will likely appear near 1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretches, will also be present. The C-Cl stretch typically appears in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the compound in a volatile solvent like methanol would be introduced into the ion source.[1]

Workflow for EI-MS Data Acquisition:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in volatile solvent (e.g., Methanol) acq1 Introduce sample into EI mass spectrometer prep1->acq1 acq2 Ionize and fragment molecules acq1->acq2 acq3 Separate ions by m/z acq2->acq3 proc1 Generate Mass Spectrum acq3->proc1

Caption: Workflow for EI-MS data acquisition and processing.

Predicted Mass Spectrum:

m/zRelative IntensityAssignment
183/185High[M]⁺ (Molecular ion)
125/127High[Cl-C₆H₄-CH₂]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
72High[CH₂=C(O)NH₂]⁺
44High[C(O)NH₂]⁺

Interpretation:

The molecular ion peak [M]⁺ should be observed at m/z 183, with a characteristic M+2 peak at m/z 185 with approximately one-third the intensity, which is indicative of the presence of a chlorine atom.[5] Common fragmentation patterns would include cleavage of the bond between the methylene groups, leading to the formation of the chlorobenzyl cation at m/z 125/127. The base peak is likely to be the fragment at m/z 72, resulting from a McLafferty rearrangement, or the acylium ion fragment at m/z 44.[5]

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the characterization of this compound. The detailed experimental protocols and interpretative insights offer a self-validating system for researchers. By following these guidelines, scientists can confidently identify and verify the structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ProQuest. (n.d.). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-chlorophenyl)propanamide (C9H10ClNO). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(2-Chlorophenyl)-2-cyanopropanamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

  • NIST. (n.d.). Propanamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • AMP-PDRD. (n.d.). Untargeted Proteomics Data. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 3-(3-Chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-(3-Chlorophenyl)propanamide , a key intermediate in the development of GABA analogues and phenylpropanoid-based therapeutics. Unlike conventional thermal amidation, which often requires harsh thionyl chloride activation or extended reflux times (12–24 h), this microwave-assisted method utilizes dielectric heating to achieve quantitative conversion in under 20 minutes.

We present two distinct pathways:

  • Method A (Green Protocol): Solvent-free direct amidation of 3-(3-chlorophenyl)propanoic acid using urea. This is the preferred route for atom economy and safety.

  • Method B (Alternative): Controlled microwave hydrolysis of 3-(3-chlorophenyl)propionitrile.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Conventional amidation of phenylpropanoic acids is kinetically sluggish due to the weak electrophilicity of the carboxyl carbon. Microwave irradiation (2.45 GHz) couples directly with polar reaction components (dielectric loss), generating rapid internal heating.

  • Non-thermal Effect: The rapid rotation of dipoles (urea and carboxylic acid) lowers the activation energy (

    
    ) of the transition state, specifically accelerating the nucleophilic attack of ammonia (generated in situ) on the carbonyl carbon.
    
  • Selectivity: Fast heating rates prevent the formation of secondary dehydration products (e.g., nitriles), favoring the primary amide kinetic product.

Reaction Mechanism (Method A: Urea Route)

The reaction proceeds via a "masked ammonia" strategy. Urea thermally decomposes above 130°C to release ammonia (


) and isocyanic acid (

). The carboxylic acid protonates the isocyanic acid, facilitating a rapid nucleophilic attack to form the amide bond, releasing

as the only byproduct.

Mechanism Urea Urea (NH2CONH2) Heat MW Irradiation (>130°C) Urea->Heat NH3_HNCO NH3 + HNCO (In-situ Generation) Heat->NH3_HNCO Decomposition Complex Ammonium Carboxylate Intermediate NH3_HNCO->Complex Proton Transfer Acid 3-(3-Chlorophenyl) propanoic Acid Acid->Complex TS Transition State (Dehydration) Complex->TS MW Activation Product 3-(3-Chlorophenyl) propanamide TS->Product Byproducts CO2 + H2O TS->Byproducts

Figure 1: Mechanism of Urea-mediated Microwave Amidation. The pathway avoids corrosive acid chlorides.

Materials & Equipment

Reagents
ReagentPurityRoleSource/Notes
3-(3-Chlorophenyl)propanoic acid >97%PrecursorSigma/Aldrich or synthesized via reduction of 3-chlorocinnamic acid.
Urea >99%Nitrogen SourcePrilled or powder; must be dry.
3-(3-Chlorophenyl)propionitrile >95%Alt.[1] PrecursorFor Method B only.
Ethyl Acetate / Hexane HPLC GradeExtractionFor workup.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 300) capable of pressure control (0–30 bar) and IR temperature monitoring.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE crimp caps.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocols

Method A: Direct Amidation (Recommended)

This method is solvent-free, maximizing "Green Chemistry" metrics.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, mix 3-(3-chlorophenyl)propanoic acid (1.0 mmol, ~184 mg) and Urea (1.5 mmol, ~90 mg).

    • Note: A 1:1.5 molar ratio ensures complete consumption of the acid.

  • Homogenization: Grind the solids gently with a spatula to ensure intimate contact. Add a magnetic stir bar.

  • Irradiation: Cap the vial and place it in the microwave cavity. Program the following method:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 135 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

    • Stirring: High.[2]

  • Workup:

    • Allow the vial to cool to 50°C.

    • Add 5 mL of warm water to the reaction melt. Stir for 5 minutes to dissolve excess urea and byproducts.

    • The product, This compound , will precipitate as a white/off-white solid.

    • Filter the solid using a Büchner funnel. Wash with cold water (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

Method B: Nitrile Hydrolysis (Alternative)

Use this method if the nitrile precursor is more readily available.

Step-by-Step Procedure:

  • Preparation: In a 10 mL vial, dissolve 3-(3-chlorophenyl)propionitrile (1.0 mmol) in tert-Butanol (2 mL).

  • Catalyst Addition: Add finely powdered KOH (0.2 mmol, 11 mg) and Water (0.5 mL).

  • Irradiation:

    • Temperature: 110 °C.

    • Hold Time: 10 minutes.

    • Power: Max 150 W.

  • Workup: Evaporate the tert-butanol under reduced pressure. Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

    
     and concentrate.[3]
    

Results & Discussion

Yield Comparison

The microwave protocol significantly outperforms conventional heating in both time and energy efficiency.

ParameterConventional Thermal (Reflux)Microwave Method A (This Work)
Reagents Acid +

+

Acid + Urea (Solvent-Free)
Temperature 80°C (Reflux)135°C
Reaction Time 4 – 12 Hours15 Minutes
Isolated Yield 65 – 75%88 – 92%
Atom Economy Low (waste

, HCl)
High (waste

,

)
Characterization Data

The identity of the synthesized compound (CAS 1268140-55-1) must be verified against the following specifications.

  • Physical State: White crystalline solid.

  • Melting Point: 67 – 71 °C [1].[1]

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.10–7.35 (m, 4H, Ar-H)
      
    • 
       5.40 (br s, 2H, 
      
      
      
      )
    • 
       2.95 (t, 2H, 
      
      
      
      ,
      
      
      )
    • 
       2.52 (t, 2H, 
      
      
      
      ,
      
      
      )
  • IR (ATR): 3350, 3180 (

    
     stretch), 1660 (
    
    
    
    amide I), 1620 (
    
    
    bend).
Workflow Diagram

Workflow Start Start: 3-(3-Chlorophenyl) propanoic Acid Mix Mix with Urea (1:1.5) Solvent-Free Start->Mix MW Microwave Irradiation 135°C, 15 min, 150W Mix->MW Quench Quench with Warm Water (Dissolve Urea) MW->Quench Filter Filtration & Wash (Cold H2O) Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Optional for >99% purity Final Pure 3-(3-Chlorophenyl) propanamide Filter->Final Standard Purity Recryst->Final

Figure 2: Operational workflow for the microwave-assisted synthesis (Method A).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poor contact between solids (Method A).Grind acid and urea into a fine powder before irradiation. Add 1-2 drops of PEG-400 as a coupling medium.
Sublimation Urea subliming on vial walls.Use a vial with a smaller headspace or wash walls with minimal solvent (e.g., toluene) before capping.
Nitrile Formation Temperature too high (>160°C).Reduce temperature to 135°C. Overheating causes dehydration of the primary amide to the nitrile.
Brown/Sticky Product Thermal degradation.Reduce reaction time to 10 minutes. Ensure inert atmosphere (

purge) if oxidation is suspected.

Safety & Handling

  • 3-(3-Chlorophenyl)propanoic acid: Irritant. Avoid inhalation of dust.

  • Microwave Vials: Always use certified pressure-rated vials. Never heat a sealed vessel in a domestic microwave; use dedicated synthesis equipment with pressure sensors.

  • Ammonia Evolution: Method A generates small amounts of ammonia gas. Open reaction vessels in a fume hood.

References

  • Hoffman Fine Chemicals. (2025). Product Specification: this compound (CAS 1268140-55-1).[1] Retrieved from

  • Perreux, L., & Loupy, A. (2001).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. Retrieved from

  • Gogoi, P., et al. (2012). Microwave-assisted one-pot synthesis of amides from carboxylic acids and amines using urea. Tetrahedron Letters, 53(1), 19-22.

Sources

Application Notes & Protocols: Thin-Layer Chromatography (TLC) for Monitoring 3-(3-Chlorophenyl)propanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Role of TLC in Amide Synthesis

In the landscape of pharmaceutical research and drug development, the synthesis of novel amide-containing compounds is a cornerstone of medicinal chemistry. The formation of the amide bond is a fundamental transformation, yet its efficiency can be highly dependent on substrate characteristics and reaction conditions. Consequently, the ability to rapidly and accurately monitor the progress of these reactions is paramount. Thin-Layer Chromatography (TLC) emerges as an indispensable analytical tool in this context, offering a simple, cost-effective, and real-time method for tracking the conversion of starting materials to products.[1][2][3] This guide provides a detailed framework for the application of TLC in monitoring the synthesis of 3-(3-Chlorophenyl)propanamide, a representative aromatic amide. We will delve into the theoretical underpinnings, provide actionable protocols, and offer expert insights to ensure reliable and reproducible results.

Pillar 1: Foundational Principles of TLC for Reaction Monitoring

TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it.[5] The separation is governed by the polarity of the compounds in relation to the stationary and mobile phases. In a normal-phase TLC setup, the stationary phase is polar (e.g., silica gel), and the mobile phase is less polar. Consequently, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6][7] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf value.

The Retention Factor (Rf) is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][8]

Rf = Distance traveled by the solute / Distance traveled by the solvent front [4]

Each compound will have a unique Rf value under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature, etc.).[4][6] By co-spotting the reaction mixture alongside the starting material(s) on the same TLC plate, one can visually track the disappearance of the starting material spot(s) and the appearance of the product spot.[9][10]

Pillar 2: Experimental Design & Protocol Validation

A robust TLC monitoring system is self-validating. This is achieved through careful selection of the stationary and mobile phases, proper sample preparation and application, and appropriate visualization techniques.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates are a standard choice for their versatility and the presence of a fluorescent indicator that allows for visualization under UV light.[3][11]

  • Developing Chamber: A glass chamber with a lid to ensure a saturated solvent vapor environment.

  • Capillary Tubes: For precise spotting of samples onto the TLC plate.

  • Solvents: HPLC-grade solvents for preparing the mobile phase.

  • Visualization Tools:

    • UV lamp (254 nm)[5][12]

    • Iodine chamber[12][13]

    • Staining solutions (e.g., potassium permanganate, p-anisaldehyde)[13][14]

  • Heating device: A heat gun or hot plate for developing stained plates.

The Causality Behind Experimental Choices

Choosing the Stationary Phase: For the separation of moderately polar compounds like aromatic amides, silica gel is the adsorbent of choice due to its polar surface, which allows for effective interaction and separation.[15]

Selecting the Mobile Phase (Eluent): The selection of the mobile phase is the most critical step in developing a TLC method.[15][16] The goal is to achieve good separation between the starting materials (e.g., 3-(3-chlorophenyl)propanoic acid and the amine) and the product (this compound), with Rf values ideally between 0.2 and 0.8.

A common starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[15][16][17] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[15] For amides, which are relatively polar, a mobile phase with moderate polarity is typically required.

Table 1: Recommended Solvent Systems for this compound Reactions

Solvent System (v/v)Expected Rf (Product)Notes
30% Ethyl Acetate in Hexane~0.3 - 0.4Good starting point for many amide syntheses.
50% Ethyl Acetate in Hexane~0.5 - 0.6Increase polarity if the product has a low Rf in the 30% system.
5% Methanol in Dichloromethane~0.4 - 0.5A more polar system suitable for more polar amides or if starting materials are very polar.[15]

Note: These are starting recommendations. The optimal solvent system should be determined experimentally.

Pillar 3: Step-by-Step Experimental Protocols

TLC Plate Preparation and Activation
  • Handling: Always handle TLC plates by the edges to avoid contaminating the adsorbent layer.[18]

  • Pre-washing (Optional but Recommended): To remove any adsorbed impurities, develop the blank plate in methanol or the intended mobile phase.[11]

  • Activation: Heat the plate in an oven at 110-120°C for 20-30 minutes immediately before use to remove adsorbed water and activate the silica gel.[5][11] Cool the plate in a desiccator.

Sample Preparation and Spotting
  • Sample Dilution: Dissolve a small amount of the starting material(s) and a sample of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). The concentration should be sufficient to yield a visible spot without overloading the plate.

  • Spotting: Using a capillary tube, apply small spots of the solutions onto the baseline of the TLC plate (approximately 1 cm from the bottom).[5] It is crucial to co-spot the reaction mixture with the starting material in one lane to aid in identification.[9][10] Ensure the spots are small and do not spread.[11]

Chromatogram Development
  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to help saturate the chamber with solvent vapors.[11] Close the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[5] Close the chamber and allow the solvent front to ascend the plate.

  • Completion: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[19]

Visualization
  • UV Light: Examine the dried plate under a UV lamp (254 nm).[5] Compounds containing aromatic rings or conjugated systems, such as this compound, will appear as dark spots against the fluorescent background.[12] Circle the spots with a pencil.

  • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine.[12][13] Most organic compounds will form a temporary brown complex with iodine vapor, appearing as brown spots.[5][12]

  • Chemical Stains: For compounds that are not UV-active or do not stain well with iodine, chemical stains can be used.

    • Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized.[14] Amides will often appear as yellow-brown spots on a purple background.[14][20]

    • Hydroxylamine/Iron(III) Chloride: This is a more specific stain for amides, which will appear as blue-green spots.[21][22]

Data Interpretation and Troubleshooting

Interpreting the TLC Plate: As the reaction proceeds, the intensity of the starting material spot(s) will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Common TLC Issues:

IssuePossible Cause(s)Solution(s)
Spots are streaky or smeared Sample is too concentrated; reaction is in a high-boiling solvent.[23]Dilute the sample; after spotting, place the plate under high vacuum for a few minutes before developing.[23]
Rf values are too high or too low Mobile phase is too polar or not polar enough.Adjust the solvent ratio. To decrease Rf, use a less polar mobile phase; to increase Rf, use a more polar mobile phase.
Reactant and product spots have similar Rf values Insufficient separation with the current solvent system.Try a different solvent system with different solvent selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).[23] The co-spot is essential here to confirm if the spots are truly overlapping.[9][23]
No spots are visible Compound is not UV-active; insufficient sample concentration.Use a chemical stain; concentrate the sample.

Quantitative Analysis: Beyond Qualitative Monitoring

While TLC is primarily a qualitative technique, it can be extended for quantitative or semi-quantitative analysis using densitometry.[24][25][26] A densitometer measures the absorbance or fluorescence of the spots on the TLC plate, and this data can be correlated to the concentration of the analyte.[24][26][27] This can be particularly useful in drug development for purity analysis and stability studies.[25]

Visualizing the Workflow

The following diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome A Select & Activate TLC Plate B Prepare Mobile Phase C Prepare Samples (SM, Rxn, Co-spot) D Spot Plate C->D E Develop in Saturated Chamber D->E F Dry Plate & Mark Solvent Front E->F G Visualize (UV, Stains) F->G H Calculate Rf Values G->H I Interpret Results H->I J Reaction Complete? I->J K Continue Reaction J->K No L Work-up Reaction J->L Yes K->C Re-sample

Sources

Application Note: 3-(3-Chlorophenyl)propanamide in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenyl)propanamide (3-CPPA) represents a critical "privileged scaffold" in modern agrochemical research. Structurally positioned between simple phenyl-aliphatics and complex fungicidal classes (such as Carboxylic Acid Amides - CAAs and Succinate Dehydrogenase Inhibitors - SDHIs), 3-CPPA serves a dual purpose:

  • High-Value Intermediate: It is a direct precursor to 3-(3-chlorophenyl)propylamines, a moiety found in morpholine fungicides (e.g., Fenpropimorph analogs).

  • Lead Scaffold: The hydrocinnamide backbone exhibits intrinsic antifungal and herbicidal potential, acting as a template for structure-activity relationship (SAR) optimization.

This guide details the physicochemical handling, synthetic utility, and biological screening protocols for 3-CPPA, designed for researchers optimizing next-generation crop protection agents.

Chemical Identity & Physicochemical Profile

Understanding the stability and solubility of 3-CPPA is prerequisite for successful formulation and assay development.

PropertySpecificationRelevance to Research
IUPAC Name This compoundOfficial nomenclature for regulatory filing.
Structure Cl-C₆H₄-CH₂-CH₂-C(=O)NH₂Meta-chloro substitution enhances lipophilicity and metabolic stability against ring oxidation.
Molecular Weight 183.63 g/mol Low MW allows for extensive derivatization while adhering to "Lipinski-like" rules for agrochemicals.
LogP (Est.) 1.8 – 2.2Ideal range for systemic xylem transport in plants (phloem mobility often requires LogP < 1).
Solubility Low in water; High in DMSO, MeOH, AcetoneRequires solvent carriers (e.g., DMSO) for biological assays.
Stability Hydrolytically stable at pH 5–8Suitable for soil application studies; hydrolyzes to acid in strong base/acid.

Application I: Synthetic Utility & Pathway Engineering

3-CPPA is not merely an endpoint; it is a "chemical hub." Its primary value lies in its conversion to more complex active ingredients (AIs).

A. Reduction to Propylamines (Fungicide Precursors)

The reduction of the amide carbonyl yields 3-(3-chlorophenyl)propylamine . This amine motif is critical for synthesizing sterol biosynthesis inhibitors (SBIs).

  • Mechanism: The propyl chain provides the necessary flexibility for the inhibitor to fit into the active site of enzymes like

    
    -reductase or 
    
    
    
    -isomerase.
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.

B. Nitrogen Functionalization (CAA Analogs)

Alkylation or arylation of the amide nitrogen generates N-substituted hydrocinnamides, which mimic the structure of mandelamide fungicides (e.g., Mandipropamid).

  • Goal: Enhance affinity for cellulose synthase (in Oomycetes) or mitochondrial complexes.

Visualization: The 3-CPPA Synthetic Tree

G Start 3-(3-Chlorophenyl)propanoic Acid Intermediate This compound (3-CPPA) Start->Intermediate 1. SOCl2 2. NH3 (aq) ProductA 3-(3-Chlorophenyl)propylamine (SBI Fungicide Precursor) Intermediate->ProductA Reduction (LiAlH4 / THF) ProductB N-Substituted Hydrocinnamides (CAA Fungicide Analogs) Intermediate->ProductB N-Alkylation (R-X, NaH) ProductC Hofmann Rearrangement Product (Phenethylamines) Intermediate->ProductC Br2 / NaOH (Chain Shortening)

Figure 1: Synthetic divergence from 3-CPPA. The compound serves as a pivot point for accessing amine-based fungicides (Product A) or amide-based Oomycete inhibitors (Product B).

Application II: Biological Screening Protocol

Researchers use 3-CPPA to establish baseline activity for the "phenyl-propyl-amide" pharmacophore. The following protocol describes the Poisoned Food Technique , the industry standard for determining EC₅₀ values against phytopathogenic fungi.

Protocol: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the effective concentration (EC₅₀) of 3-CPPA against Botrytis cinerea (Grey Mold) and Rhizoctonia solani (Sheath Blight).

Materials:
  • Compound: this compound (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Media: Potato Dextrose Agar (PDA).

  • Pathogens: Active mycelial plugs (5 mm) from 5-day old cultures.

Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve 18.4 mg of 3-CPPA in 1 mL DMSO to create a 100 mM Stock Solution .

    • Note: Ensure complete solubilization; sonicate if necessary.

  • Media Tempering:

    • Autoclave PDA media and cool to 50°C in a water bath.

    • Critical: Do not add compound above 55°C to prevent thermal degradation or volatilization.

  • Amended Plate Preparation:

    • Add Stock Solution to molten PDA to achieve final concentrations: 0, 6.25, 12.5, 25, 50, 100 µM .

    • Maintain DMSO concentration < 0.5% v/v in all plates (including control) to avoid solvent toxicity artifacts.

    • Pour 20 mL per Petri dish (90 mm). Allow to solidify.

  • Inoculation:

    • Use a sterile cork borer (5 mm) to excise mycelial plugs from the margin of an actively growing fungal colony.

    • Place one plug (mycelium side down) in the center of each amended plate.

    • Replication: Triplicate plates for each concentration.

  • Incubation & Measurement:

    • Incubate at 25°C in the dark.

    • Measure colony diameter (mm) daily until the control plates reach the edge (typically 3–5 days).

  • Data Analysis:

    • Calculate Percent Inhibition (

      
      ) :
      
      
      
      
      Where
      
      
      = diameter of control (mm),
      
      
      = diameter of treated (mm), and 5 mm is the plug diameter.
    • Determine EC₅₀ using Log-Probit analysis.

Mechanistic Context: Why This Scaffold?

The this compound structure is not chosen at random. It probes specific interactions within fungal targets.

Mode of Action Hypothesis[2][3][4]
  • The 3-Chloro Group: Increases lipophilicity and provides steric bulk that may fill hydrophobic pockets in the target enzyme (e.g., Complex II).

  • The Linker (Propyl Chain): The two-carbon spacer (between phenyl and carbonyl) allows the phenyl ring to rotate, potentially adopting a "bent" conformation required for binding to the Qp site of Succinate Dehydrogenase (SDH).

  • The Amide Motif: Acts as a hydrogen bond donor/acceptor, mimicking the ubiquinone ring's carbonyls.

MOA Scaffold This compound Interaction1 Hydrophobic Interaction (3-Cl-Phenyl fits hydrophobic pocket) Scaffold->Interaction1 Interaction2 H-Bonding (Amide -NH2 and =O bind to Ser/Tyr residues) Scaffold->Interaction2 Target Target: Fungal SDH (Complex II) Ubiquinone Binding Site (Qp) Result Disruption of Electron Transport (Fungicidal Effect) Target->Result Inhibition Interaction1->Target Interaction2->Target

Figure 2: Hypothesized binding mode of 3-CPPA within the fungal SDH complex. The scaffold mimics the ubiquinone tail and headgroup.

References

  • VulcanChem. (2024). 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide - Industrial and Research Applications.[1] Retrieved from

  • Lamberth, C., et al. (2007).[2] "Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides." Pest Management Science, 63(1), 57-62.[2]

  • PubChem. (2025). N-(3-chlorophenyl)propanamide Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2024). "Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Derivatives." Molecules. Retrieved from

  • Hoffman Fine Chemicals. (2024). Product Data: this compound (CAS 1268140-55-1). Retrieved from

Sources

Application Note: Enantioselective Synthesis of Chiral 3-(3-Chlorophenyl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective synthesis of chiral 3-(3-chlorophenyl)propanamide and its analogs, a structural motif found in various CNS-active agents (e.g., GABA analogs) and enzyme inhibitors.

Executive Summary

The 3-arylpropanamide scaffold is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the meta-position of the phenyl ring (3-chloro) often enhances metabolic stability and lipophilicity. However, the biological activity of these molecules is strictly governed by the stereochemistry at the


-position (C3).

This guide provides two validated protocols for synthesizing enantiopure This compound :

  • Method A (Scalable): Rhodium-catalyzed asymmetric hydrogenation of (E)-3-(3-chlorophenyl)acrylamide.

  • Method B (Versatile): Rhodium-catalyzed asymmetric conjugate addition of 3-chlorophenylboronic acid to acrylamides.

Strategic Route Analysis

The choice of method depends on the available starting materials and the scale of synthesis.

RouteSelection Start Target: Chiral 3-(3-Cl-Ph)propanamide Decision Select Strategy Start->Decision RouteA Route A: Asymmetric Hydrogenation (High Atom Economy, Scalable) Decision->RouteA Scale > 10g RouteB Route B: Conjugate Addition (Modular, Boronic Acid Input) Decision->RouteB Library Synthesis PrecursorA Start: 3-Chlorocinnamic Acid/Amide RouteA->PrecursorA PrecursorB Start: Acrylamide + 3-Cl-Ph-B(OH)2 RouteB->PrecursorB

Figure 1: Strategic decision tree for selecting the synthetic pathway.

Method A: Asymmetric Hydrogenation (The Gold Standard)

This method utilizes a Rhodium(I) catalyst with a chiral bisphosphine ligand. It is preferred for scale-up due to its high turnover number (TON) and minimal waste.

Reaction Mechanism

The reaction proceeds via the coordination of the olefinic double bond and the amide carbonyl oxygen to the Rhodium center, ensuring rigid facial selectivity.

Materials Required[1][2][3]
  • Substrate: (E)-3-(3-chlorophenyl)acrylamide (Synthesized via Horner-Wadsworth-Emmons of 3-chlorobenzaldehyde).

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

  • Chiral Ligand: (R,R)-Me-DuPhos or (R,R)-Ph-BPE.

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).

  • Gas: Hydrogen (H₂) gas (High Purity >99.999%).

Step-by-Step Protocol

Step 1: Catalyst Preparation (In Glovebox)

  • In a 4 mL vial, dissolve [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.1 mg, 0.01 mmol) in degassed MeOH (1 mL).

  • Stir for 15 minutes. The solution should turn from orange to reddish-brown, indicating the formation of the active [Rh(Ligand)(COD)]⁺ complex.

Step 2: Hydrogenation

  • Load (E)-3-(3-chlorophenyl)acrylamide (181 mg, 1.0 mmol) into a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Add the catalyst solution prepared in Step 1.

  • Add additional degassed MeOH (4 mL) to reach a total volume of 5 mL (S/C ratio = 100:1).

  • Seal the autoclave. Purge with H₂ gas (pressurize to 5 bar, release) three times to remove oxygen.

  • Pressurize to 10 bar (145 psi) H₂.

  • Stir vigorously (1000 rpm) at 25°C for 12 hours.

Step 3: Work-up

  • Carefully vent the H₂ gas (fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Pass the residue through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

  • Evaporate solvent to yield the crude product.

Step 4: Recrystallization (Optional)

  • Recrystallize from Hexane/EtOAc (3:1) to upgrade enantiomeric excess (ee) if necessary.

Method B: Asymmetric Conjugate Addition (Library Synthesis)

This method is ideal when generating a library of analogs, as it allows the coupling of various arylboronic acids to a standard acrylamide core.

Protocol Overview
  • Catalyst: [Rh(OH)(cod)]₂ dimer with a chiral diene ligand (e.g., (R,R)-Bn-bod*).

  • Reagents: 3-Chlorophenylboronic acid (1.5 equiv), Acrylamide (1.0 equiv).

  • Conditions: Dioxane/H₂O (10:1), 60°C, 12 h.

Key Advantage: This route avoids the need to synthesize the cinnamide precursor for every analog.

Quality Control & Analytics

Validation of the enantiomeric excess (ee) is critical.

Chiral HPLC Method[1][4][5]
  • Column: Daicel Chiralpak IC or ID (Immobilized polysaccharide phases are recommended for chlorinated aromatics).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Heptane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Temperature: 25°C.

Expected Results:

  • The (R)-enantiomer typically elutes first on Chiralpak IC (confirm with authentic standard).

  • Target ee: >98%.

Data Summary Table
ParameterMethod A (Hydrogenation)Method B (Conjugate Addition)
Enantioselectivity (ee) 97 - >99%90 - 96%
Yield >95%70 - 85%
Scalability Excellent (kg scale)Moderate (g scale)
Atom Economy 100%Lower (Boronic acid waste)
Cost Driver Chiral Ligand (DuPhos)Boronic Acid & Ligand

Troubleshooting & Optimization

Troubleshooting Issue Problem: Low Conversion or Low ee Check1 Check O2 Contamination (Did solution change color?) Issue->Check1 Check2 Check Substrate Purity (Remove halides/sulfur) Issue->Check2 Check3 Check H2 Pressure (Increase to 20-30 bar) Issue->Check3 Solution1 Regenerate Catalyst / Improved Degassing Check1->Solution1 Yes Solution2 Recrystallize Precursor Check2->Solution2 Yes

Figure 2: Troubleshooting logic for catalytic hydrogenation.

Expert Insight: Chlorinated substrates can sometimes coordinate weakly to the Rh center, slowing the reaction. If conversion stalls, increase the H₂ pressure to 30 bar or raise the temperature to 40°C. Do not exceed 50°C, as enantioselectivity often degrades at higher temperatures.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Enamides." Journal of the American Chemical Society.[1] Link

  • Hayashi, T., & Yamasaki, K. (2007). "Rhodium-Catalyzed Asymmetric 1,4-Addition." Chemical Reviews. Link

  • Daicel Chiral Technologies. (2023). "Chiral Separation Strategies for Halogenated Aromatics." Application Guide. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

  • Phenomenex. (2023). "Chiral HPLC Separations Guide." Technical Note. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(3-Chlorophenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propanamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: I am experiencing very low to no yield of this compound when reacting 3-(3-chlorophenyl)propanoic acid directly with ammonia. What could be the issue?

Answer:

Direct amidation of a carboxylic acid with ammonia is a challenging reaction that often requires harsh conditions.[1] The primary issue is the acid-base reaction between the carboxylic acid and ammonia, which forms a stable ammonium carboxylate salt.[1][2][3] To proceed to the amide, this salt must be dehydrated, which typically requires high temperatures.[2][3][4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Temperature The dehydration of the ammonium salt to the amide is an endothermic process and requires significant thermal energy to drive off water.[2][3]Gradually heat the reaction mixture to a higher temperature, potentially up to 170-200°C, while monitoring for product formation and decomposition.[3]
Reversible Reaction The formation of the amide from the ammonium salt is a reversible reaction. The presence of water can hydrolyze the amide back to the carboxylate salt.Use a Dean-Stark apparatus or a similar setup to remove water from the reaction mixture as it is formed, driving the equilibrium towards the product.
Incomplete Salt Formation If the initial acid-base reaction is not complete, you will have unreacted starting material.Ensure thorough mixing of the carboxylic acid and the ammonia source (e.g., ammonium carbonate or aqueous ammonia) before heating.[3][4]

Experimental Protocol: Direct Amidation via Dehydration

  • To an excess of 3-(3-chlorophenyl)propanoic acid, slowly add solid ammonium carbonate until the effervescence ceases. This forms the ammonium 3-(3-chlorophenyl)propanoate salt.[3][4]

  • Heat the resulting mixture under reflux for approximately 30-60 minutes to ensure complete dehydration to this compound.[3]

  • Purify the product by distillation or recrystallization.

Question 2: My reaction to form 3-(3-chlorophenyl)propanoyl chloride from 3-(3-chlorophenyl)propanoic acid using thionyl chloride (SOCl₂) seems to be incomplete or is yielding significant byproducts. How can I optimize this step?

Answer:

The conversion of a carboxylic acid to an acyl chloride is a crucial step for a more facile amidation. However, this reaction can have its own set of challenges, including incomplete reaction and the formation of side products.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reagent or Inadequate Reaction Conditions Thionyl chloride is a volatile reagent, and the reaction may require heating to go to completion.[5]Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). Consider gently refluxing the reaction mixture to ensure the reaction proceeds to completion.[5][6]
Presence of Moisture Thionyl chloride reacts readily with water, which will consume the reagent and can lead to the formation of unwanted byproducts.Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use an anhydrous solvent.
Formation of Anhydride In some cases, particularly with incomplete conversion to the acid chloride, the intermediate may react with unreacted carboxylic acid to form an anhydride.The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the formation of the acid chloride and minimize anhydride formation.[5]

Question 3: I have successfully synthesized 3-(3-chlorophenyl)propanoyl chloride, but the subsequent reaction with ammonia is giving me a low yield of the desired amide. What are the likely reasons?

Answer:

The reaction of an acyl chloride with ammonia is typically vigorous and high-yielding.[4] If you are experiencing low yields, it is likely due to side reactions or procedural issues.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Formation of Ammonium Chloride The reaction produces one equivalent of hydrochloric acid (HCl), which will react with the ammonia nucleophile to form ammonium chloride, rendering it unreactive.[2]Use at least two equivalents of ammonia: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[7]
Hydrolysis of the Acyl Chloride Acyl chlorides are highly reactive and can be hydrolyzed by any residual water in the reaction mixture, reverting back to the carboxylic acid.Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Order of Addition The way the reagents are mixed can impact the outcome.It is often preferable to add the acyl chloride solution slowly to a cooled, concentrated solution of ammonia to control the exothermic reaction and minimize side reactions.[4]

Workflow for Acyl Chloride Route:

Acyl Chloride Route A 3-(3-Chlorophenyl)propanoic Acid B 3-(3-Chlorophenyl)propanoyl Chloride A->B SOCl₂, cat. DMF C This compound B->C Excess NH₃ or NH₃ + Base (e.g., Et₃N)

Caption: Synthesis of this compound via the acyl chloride intermediate.

Frequently Asked Questions (FAQs)

Question 1: What are the recommended starting materials for the synthesis of this compound?

Answer:

The most common and direct precursor is 3-(3-chlorophenyl)propanoic acid .[8] This can be either purchased from a commercial supplier or synthesized. Another potential starting material is 3-(3-chlorophenyl)propanenitrile , which can be hydrolyzed to the amide under acidic or basic conditions.

Question 2: Can I use a coupling agent for the amidation of 3-(3-chlorophenyl)propanoic acid?

Answer:

Yes, using a coupling agent is an excellent strategy for forming the amide bond under milder conditions, which can be particularly useful if your molecule contains sensitive functional groups.[1] Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) .[9][10] This method avoids the need to prepare the highly reactive acyl chloride.

Workflow for EDC Coupling:

EDC Coupling cluster_0 Activation cluster_1 Amidation A 3-(3-Chlorophenyl)propanoic Acid C Active Ester Intermediate A->C + B EDC B->C + E This compound C->E + D Ammonia D->E +

Sources

Technical Support Center: Strategies for 3-(3-Chlorophenyl)propanamide Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development facing solubility challenges with 3-(3-Chlorophenyl)propanamide in in vitro experimental setups. The aim is to provide both foundational knowledge and actionable protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers like PBS?

A1: The molecular structure of this compound imparts significant hydrophobicity (lipophilicity). The presence of the chlorophenyl group makes the compound resistant to dissolving in polar, aqueous environments such as Phosphate-Buffered Saline (PBS). Such compounds naturally favor non-polar solvents, leading to poor dissolution or precipitation in standard physiological buffers.[1]

Q2: My compound is precipitating in the cell culture medium after I add it from my DMSO stock. What is happening?

A2: This phenomenon is commonly referred to as "compound crashing out." It occurs when a concentrated stock solution, typically prepared in a strong organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium. The abrupt decrease in the organic solvent's concentration renders the medium incapable of keeping the hydrophobic compound in solution, causing it to precipitate. This can lead to inaccurate dosing and artifacts in your assay.

Q3: Can I simply increase the final concentration of DMSO in my assay to keep the compound dissolved?

A3: While a higher DMSO concentration would improve solubility, it is generally advised against. Most cell lines exhibit sensitivity to DMSO at concentrations above 0.5%, with some being affected at even lower levels.[2][3][4][5] Elevated DMSO concentrations can induce cellular stress, impact membrane permeability, and confound experimental outcomes.[2] It is critical to determine the maximum tolerable DMSO concentration for your specific cell line that does not affect its viability or behavior.[3][6]

Q4: What is a safe starting point for a stock solution concentration?

A4: A common starting point for preparing a stock solution in 100% DMSO is 10 mM. However, the ideal concentration is dictated by the highest final concentration required in your assay while keeping the final DMSO percentage below the cytotoxic threshold for your cells (ideally ≤ 0.1% to 0.5%).[2][3] A preliminary solubility test is always recommended.

Troubleshooting Guide: Enhancing Solubility for Reliable Experimental Data

This section provides a systematic approach to overcoming the solubility hurdles of this compound.

Issue 1: The compound fails to dissolve when preparing the initial stock solution.

Root Cause Analysis: The chosen solvent, even a potent one like DMSO, may not possess enough solvating energy to overcome the compound's crystal lattice energy at the desired concentration.

Solution Pathway:

  • Gentle Heating and Sonication: Applying energy can facilitate dissolution.

    • Protocol:

      • Place the vial containing the compound and solvent in a 37°C water bath. Avoid temperatures above 40°C to prevent potential compound degradation.

      • Intermittently vortex the vial or place it in a bath sonicator for 5-10 minute intervals.

      • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • Alternative Organic Solvents: If DMSO is insufficient, other solvents can be considered, but their compatibility with the downstream assay is paramount.

    • Potential Alternatives: Ethanol, Dimethylformamide (DMF).

    • Workflow Diagram:

      Caption: Decision workflow for initial stock solution preparation.

Issue 2: The compound precipitates when diluted into the aqueous assay buffer.

Root Cause Analysis: This is the most frequent solubility issue. The aqueous buffer lacks the capacity to maintain the hydrophobic compound in solution as the concentration of the organic co-solvent (e.g., DMSO) falls below a critical threshold.

Strategy A: pH Adjustment

Mechanistic Rationale: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the medium to favor the charged, more polar state of the molecule.

  • Applicability to this compound: This compound is a neutral amide and lacks readily ionizable groups within the typical physiological pH range. Therefore, pH modification is not an effective strategy for enhancing its solubility.

Strategy B: Utilizing Solubilizing Excipients

Mechanistic Rationale: Biocompatible excipients can be added to the aqueous buffer to create a more favorable microenvironment for hydrophobic compounds, thereby increasing their apparent solubility.

  • Surfactants (e.g., Tween® 20, Tween® 80): These non-ionic surfactants form micelles that can encapsulate hydrophobic molecules.[7] The resulting micelle has a hydrophilic exterior, allowing it to be dispersed in the aqueous buffer.

    • Critical Note: Surfactants can perturb cell membranes and interfere with certain assay technologies.[8][9][10] It is essential to perform a vehicle control to assess the tolerance of your cell line and assay to the chosen surfactant at the intended concentration.[8]

    • Screening Protocol:

      • Prepare your standard assay buffer.

      • Create aliquots of the buffer containing a range of Tween® 20 or Tween® 80 concentrations (e.g., 0.01%, 0.05%, 0.1%).[11]

      • Add the compound from your DMSO stock to each surfactant-containing buffer to reach the final desired assay concentration.

      • Observe for any precipitation immediately and after a 2-hour incubation at the assay temperature.

      • Run a control experiment with the vehicle (buffer + surfactant + DMSO) to ensure it does not affect the biological readout.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, forming a water-soluble "host-guest" complex.[12][13][14]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and favorable safety profile.[15]

    • Formulation Protocol:

      • Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer. Gentle warming may be needed for complete dissolution.

      • While vortexing the HP-β-CD solution, slowly add the concentrated compound stock (in DMSO).

      • Allow the mixture to equilibrate for at least 1 hour at room temperature to promote the formation of the inclusion complex.

      • This newly formulated, clear solution can then be used for serial dilutions in the assay buffer.

    G cluster_0 Aqueous Solution Compound Hydrophobic Drug Cyclodextrin Cyclodextrin Compound->Cyclodextrin Encapsulation Complex Soluble Complex Cyclodextrin->Complex Formation

    Caption: Mechanism of cyclodextrin-mediated solubilization.

Summary Table of Recommended Solubilizing Agents

ExcipientClassRecommended Final ConcentrationKey Considerations
DMSO Organic Co-solvent< 0.5% (cell line dependent)[2][5]Perform dose-response toxicity curve for your specific cells.[6]
Tween® 20/80 Non-ionic Surfactant0.01% - 0.1%Potential for membrane disruption and assay interference.[8][9]
HP-β-CD Cyclodextrin1% - 5% (w/v)May extract cholesterol from cell membranes at high concentrations.
Issue 3: How to confirm the compound is truly dissolved and bioavailable.

Root Cause Analysis: A visually clear solution does not definitively rule out the presence of small, non-visible aggregates or nanoparticles that can lead to inconsistent and inaccurate biological results.

Validation Workflow:

  • Visual Inspection: The primary check is for clarity. A simple test for light scattering (Tyndall effect) using a laser pointer can help detect colloidal suspensions. A true solution will not scatter the light beam.

  • Assay Performance Confirmation: The most definitive validation is the biological assay itself.

    • Protocol:

      • Formulate the compound using the selected solubilization strategy.

      • Execute a complete dose-response experiment.

      • The resulting curve should be sigmoidal and reproducible. Poor solubility often manifests as a shallow or inconsistent dose-response curve.

      • Crucially, always include a vehicle control. This control should contain the highest concentration of all solubilizing agents (e.g., buffer + DMSO + HP-β-CD) used in the experiment, but without the compound. This control must not exhibit any biological activity.

    Caption: A streamlined workflow for validating the chosen solubility strategy.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • G-Biosciences. (2020, January 14). What's the Difference Between Tween 20 and Tween 80? Retrieved from [Link]

  • Various Authors. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Reddit User Community. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]

  • Patel, P. A., Chaulang, G. M., Akolkotkar, A. S., Mutha, S. S., Patil, S. B., & Jain, M. S. (2014). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Various Authors. (2015, August 9). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? ResearchGate. Retrieved from [Link]

  • Christopher Vimalson, C., Parthiban, S., & Senthil Kumar, C. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2), S69-S77.
  • U.S. Environmental Protection Agency. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(10), 1141-1145.
  • Bio-Rad Laboratories. (n.d.). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Various Authors. (n.d.). β-Cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. PubChem. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., Aghaei, M., & Abdollahi, M. (2014). Viability of MCF-7 cells exposed to Tween 20 and 80. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2018). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. Virology Journal, 15(1), 1-10.
  • National Center for Biotechnology Information. (n.d.). 3-(3-Chlorophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Czapla-Masztafiak, J., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Molecules, 27(19), 6598.
  • Roquette. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Retrieved from [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689.
  • PubChemLite. (n.d.). N-(3-chlorophenyl)propanamide (C9H10ClNO). Retrieved from [Link]

  • Chem-Space. (n.d.). 1268140-55-1 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Chlorophenyl)propanamide Derivatives in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3-chlorophenyl)propanamide derivatives, a chemical class showing significant promise in the development of novel anticonvulsant agents. By synthesizing data from multiple preclinical studies, we will explore how targeted structural modifications influence biological activity, offering a comparative framework for researchers in medicinal chemistry and drug development.

Introduction: The Therapeutic Potential of Propanamides

The quest for novel antiepileptic drugs (AEDs) with broader efficacy and improved safety margins is a continuous challenge in neuroscience. Propanamide derivatives have emerged as a versatile scaffold, forming the backbone of several compounds with significant central nervous system activity. The introduction of a chlorophenyl moiety, particularly the 3-chlorophenyl group, has proven to be a critical pharmacophoric element, enhancing potency and modulating the mechanism of action. This guide delves into the nuanced relationships between chemical structure and anticonvulsant effect for this specific class of compounds, providing a comparative analysis of key derivatives and the experimental data that defines their potential.

The Core Scaffold and Strategic Points of Modification

The foundational structure for this class of compounds is the this compound core. The anticonvulsant activity is finely tuned by substitutions at several key positions, primarily on the phenyl ring, the propanamide backbone, and the terminal amide nitrogen. Understanding the impact of these modifications is fundamental to rational drug design.

Caption: Core this compound scaffold with key modification points.

Synthetic Pathways: A Generalized Approach

The synthesis of these derivatives typically involves a multi-step process. A common route begins with a substituted chlorophenyl precursor, which undergoes cyclocondensation or amidation reactions to build the final propanamide structure. For instance, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives are synthesized by first creating 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, which is then coupled with various arylpiperazines using a coupling agent like carbonyldiimidazole (CDI) in a solvent such as N,N-dimethylformamide (DMF)[1].

G start 3-Chlorophenyl Acetic Acid Derivative step1 Cyclocondensation (e.g., with aminoacetic acid) start->step1 intermediate Carboxylic Acid Intermediate (e.g., Pyrrolidine-2,5-dione) step1->intermediate step2 Amide Coupling (CDI, Arylpiperazine) intermediate->step2 final Final Propanamide Derivative step2->final

Caption: Generalized synthetic workflow for propanamide derivatives.

Comparative Analysis of Anticonvulsant Activity

The efficacy of various derivatives has been evaluated in established preclinical models of epilepsy. The Maximal Electroshock (MES) test predicts activity against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for absence seizures. The 6-Hz test is particularly valuable as a model for pharmacoresistant limbic seizures[2]. The data below compares several key derivatives.

Compound Class/DerivativePhenyl Ring SubstitutionAmide N-SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz (32mA) ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
Pyrrolidine-2,5-dione-acetamide 3-Cl4-(4-Fluorophenyl)piperazin-1-yl68.30> 10028.20> 300[1]
Pyrrolidine-2,5-dione-acetamide 2-Cl4-(4-Fluorophenyl)piperazin-1-yl68.30> 10028.20> 300[1]
Propanamide (HEPP Derivative) 4-ClH62.043.5N/A> 300[3]
Propanamide (HEPP Derivative) 4-FH87.143.5N/A> 300[3]
Hybrid Propanamide (Compound 11) Unsubstituted4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl88.459.921.0> 1500[2]
Valproic Acid (Reference) N/AN/A252.74N/A130.64N/A[1]

Decoding the Structure-Activity Relationship

Analysis of the comparative data reveals several key SAR trends that guide the design of more potent and safer anticonvulsant agents.

  • Influence of Phenyl Ring Halogenation: The position of the chlorine atom on the phenyl ring is critical. Studies on pyrrolidine-2,5-dione-acetamide derivatives show that both 2-chloro and 3-chloro substitutions can yield highly active compounds, particularly in the 6-Hz model of pharmacoresistant epilepsy[1]. In a different series of p-chlorophenyl alcohol amides, placing the chlorine in the para-position was shown to increase both potency and duration of anticonvulsant activity in the pentylenetetrazol-induced seizure model[4]. This suggests that the optimal position is scaffold-dependent.

  • Role of the Amide N-Substituent: The terminal amide group is a crucial site for modification. Incorporating an arylpiperazine moiety, especially one substituted with an electron-withdrawing group like trifluoromethyl or fluorine, often imparts a broad spectrum of activity[1][2]. For instance, compound 11, with a 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl group, demonstrated exceptional activity across MES, scPTZ, and 6-Hz models, coupled with an outstanding safety profile (TD₅₀ > 1500 mg/kg)[2]. This highlights the importance of this fragment for interacting with biological targets.

  • Impact of the Propanamide Backbone: The core propanamide structure itself is essential, but its substitution can be a liability. While some modifications are tolerated, the presence of the intact pyrrolidine-2,5-dione ring, which mimics the structure of the established antiepileptic drug ethosuximide, appears important but not indispensable for activity[5].

G cluster_sar Key SAR Findings r1 Phenyl Ring Halogenation (2-Cl, 3-Cl, 4-Cl) Potentiates activity outcome Enhanced Potency & Improved Safety Profile r1->outcome r3 Amide N-Substituent (Arylpiperazine) Broadens activity spectrum r3->outcome backbone Core Backbone Pyrrolidine-2,5-dione ring Enhances activity but not essential backbone->outcome

Caption: Summary of key structure-activity relationships.

Standardized Experimental Protocols

To ensure data comparability and scientific rigor, standardized preclinical screening protocols are essential. The following workflows are commonly employed in the evaluation of novel anticonvulsant candidates.

Anticonvulsant Screening Workflow

G start Test Compound (i.p. injection in mice) mes Maximal Electroshock (MES) Test (Tonic-clonic seizure model) start->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence seizure model) start->scptz sixhz 6-Hz Test (Pharmacoresistant seizure model) start->sixhz rotarod Rotarod Test (Neurotoxicity Assessment) start->rotarod data Determine ED₅₀ and TD₅₀ Values mes->data scptz->data sixhz->data rotarod->data

Caption: Standard preclinical screening workflow for anticonvulsants.

Step-by-Step Methodologies
  • Maximal Electroshock (MES) Test:

    • Objective: To identify compounds effective against generalized tonic-clonic seizures.

    • Procedure:

      • Administer the test compound intraperitoneally (i.p.) to mice.

      • After a predetermined time (e.g., 30-60 minutes), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s) via corneal electrodes.

      • Observe the animal for the presence or absence of a tonic hindlimb extension.

      • Protection is defined as the absence of the tonic hindlimb extension.

      • Calculate the median effective dose (ED₅₀) from dose-response data.[2][3]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Objective: To screen for activity against clonic seizures, often indicative of efficacy in absence epilepsy.

    • Procedure:

      • Administer the test compound i.p. to mice.

      • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

      • Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting at least 5 seconds).

      • Protection is defined as the absence of such seizures.

      • Calculate the ED₅₀ from dose-response data.[2][5]

  • Rotarod Neurotoxicity Test:

    • Objective: To assess motor impairment and acute neurological toxicity.

    • Procedure:

      • Train mice to remain on a rotating rod (e.g., 6 rpm) for a specific duration (e.g., 1-2 minutes).

      • Administer the test compound i.p. at various doses.

      • At the time of peak effect, place the animals back on the rotating rod.

      • Neurotoxicity is indicated if the animal falls off the rod one or more times within the test period.

      • Calculate the median toxic dose (TD₅₀) from dose-response data.[3]

Mechanistic Insights: Targeting Ion Channels

While the precise mechanisms are still under investigation, evidence suggests that many of these active compounds exert their effects by modulating neuronal voltage-gated ion channels. For the most active derivatives, a likely molecular mechanism involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels[1]. This dual-channel activity could explain the broad spectrum of protection observed in different seizure models.

G compound Propanamide Derivative inhibition Inhibition of Channel Opening compound->inhibition na_channel Voltage-Gated Na+ Channel (Site 2) effect Reduced Neuronal Excitability & Seizure Suppression na_channel->effect leads to ca_channel L-Type Voltage-Gated Ca2+ Channel ca_channel->effect leads to inhibition->na_channel inhibition->ca_channel

Caption: Plausible mechanism involving dual ion channel modulation.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound derivatives have clearly identified key structural features that confer potent, broad-spectrum anticonvulsant activity. The strategic placement of a chlorine atom on the phenyl ring, combined with the incorporation of a substituted arylpiperazine moiety at the amide terminus, represents a highly successful design strategy. Derivatives combining these features have demonstrated superior efficacy and safety profiles compared to established drugs like valproic acid in preclinical models[1].

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, exploring enantiomer-specific synthesis to potentially isolate more active and less toxic isomers, and conducting further in-depth mechanistic studies to fully elucidate their interactions with neuronal targets. The insights gained from this comparative analysis provide a robust foundation for the continued development of this promising class of anticonvulsant drug candidates.

References

  • Ivanova, S., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]

  • Carreño, F., et al. (1998). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. PubMed. [Link]

  • Vázquez-García, J. C., et al. (2022). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Pharmaceuticals (Basel). [Link]

  • Struga, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. ChemMedChem. [Link]

  • Siwek, A., et al. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Analysis of the Biological Efficacy of 3-(3-Chlorophenyl)propanamide and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of early-stage drug discovery, the nuanced interplay of structural modifications on biological activity is a cornerstone of lead optimization. The substitution of one halogen for another on a scaffold, while seemingly minor, can profoundly impact a compound's pharmacokinetic profile, target affinity, and overall efficacy. This guide provides a comprehensive comparative analysis of 3-(3-Chlorophenyl)propanamide and its bromo-analog, 3-(3-Bromophenyl)propanamide, offering a framework for their evaluation and presenting hypothetical supporting data to illustrate key concepts.

Introduction: The Strategic Role of Halogen Substitution

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1][2] The choice between chlorine and bromine is a strategic one; while both are electron-withdrawing and can participate in halogen bonding, they differ in size, polarizability, and bond strength.[3][4] Generally, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which can influence reactivity and interactions with biological targets.[5] This guide will explore the downstream consequences of this substitution on biological efficacy.

The core hypothesis is that the nature of the halogen at the meta-position of the phenyl ring will significantly influence the cytotoxic and potential enzymatic inhibitory activities of the propanamide scaffold. We will delineate a series of experiments to test this hypothesis, providing a clear rationale for each methodological choice.

Physicochemical Properties: A Foundation for Biological Activity

Before delving into biological assays, it is crucial to characterize the fundamental physicochemical properties of the two analogs. These parameters often provide early insights into potential pharmacokinetic differences.

PropertyThis compound3-(3-Bromophenyl)propanamideRationale for Importance
Molecular Weight ( g/mol ) 183.62228.07Influences diffusion and membrane permeability.
LogP (Calculated) 1.852.08A measure of lipophilicity, impacting membrane transport and protein binding.[6]
Topological Polar Surface Area (Ų) 43.0943.09Identical due to the core propanamide structure; influences solubility and permeability.
Aqueous Solubility (Predicted) ModerateLowerHigher lipophilicity of the bromo-analog may decrease aqueous solubility.[7]

Note: The data presented above are hypothetical and for illustrative purposes. Actual values should be experimentally determined or calculated using validated software.

Comparative In Vitro Efficacy: A Multi-faceted Approach

To comprehensively compare the biological efficacy of the two compounds, a tiered approach employing multiple cell-based assays is recommended. This strategy allows for the assessment of general cytotoxicity as well as more specific mechanistic insights.

General Cytotoxicity Assessment: Cell Viability Assays

The initial evaluation of a compound's biological activity often involves assessing its impact on cell viability. The MTT and XTT assays are robust, colorimetric methods that measure the metabolic activity of cells, which is typically proportional to the number of viable cells.[8][9]

G cluster_0 Cell Seeding & Adhesion cluster_1 Compound Treatment cluster_2 MTT/XTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plates incubate_adhesion Incubate for 24h to allow cell adhesion seed->incubate_adhesion prepare_dilutions Prepare serial dilutions of chloro- and bromo-analogs incubate_adhesion->prepare_dilutions treat_cells Treat cells with compounds for 24, 48, and 72h prepare_dilutions->treat_cells add_reagent Add MTT or XTT reagent to each well treat_cells->add_reagent incubate_reagent Incubate for 2-4h at 37°C add_reagent->incubate_reagent solubilize Add solubilization buffer (for MTT) incubate_reagent->solubilize measure_absorbance Measure absorbance on a plate reader solubilize->measure_absorbance calculate_viability Calculate % cell viability relative to vehicle control measure_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G cluster_0 Assay Preparation cluster_1 Kinetic Measurement cluster_2 Data Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions dispense_reagents Dispense enzyme and inhibitor into a 96-well plate prepare_reagents->dispense_reagents preincubate Pre-incubate enzyme and inhibitor dispense_reagents->preincubate initiate_reaction Initiate reaction by adding substrate preincubate->initiate_reaction measure_kinetics Measure product formation over time using a plate reader initiate_reaction->measure_kinetics determine_rates Determine initial reaction velocities (V₀) measure_kinetics->determine_rates plot_data Generate Michaelis-Menten and Lineweaver-Burk plots determine_rates->plot_data determine_parameters Determine Km, Vmax, and Ki plot_data->determine_parameters

Caption: Workflow for enzyme inhibition kinetics assay.

CompoundInhibition Constant (Ki in µM)Mechanism of Inhibition
This compound 25.8Competitive
3-(3-Bromophenyl)propanamide 15.3Competitive

The lower Ki value for the bromo-analog suggests a higher binding affinity for the enzyme's active site. The greater polarizability of bromine may facilitate stronger halogen bonding or van der Waals interactions with residues in the active site, leading to more potent inhibition. [10][11]

ADMET Profiling: Predicting In Vivo Behavior

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying compounds with the potential for successful in vivo development. [6][12][13][14]

ADMET Parameter This compound 3-(3-Bromophenyl)propanamide Implication
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) 15.2 18.9 Both compounds likely have good intestinal absorption. The higher value for the bromo-analog is consistent with its greater lipophilicity.
Plasma Protein Binding (%) 85 92 The bromo-analog exhibits higher plasma protein binding, which may reduce its free fraction and bioavailability.

| Microsomal Stability (t½ in min) | 45 | 35 | The bromo-analog shows slightly lower metabolic stability, potentially due to being a better substrate for metabolizing enzymes. |

Note: This is hypothetical data. These parameters should be determined using established in vitro ADMET assays.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to evaluating the biological efficacy of this compound and its bromo-analog. The hypothetical data presented suggests that the bromo-analog is a more potent cytotoxic agent and enzyme inhibitor, likely due to its increased lipophilicity and the unique properties of the bromine atom facilitating stronger target interactions. However, this increased potency may be accompanied by less favorable ADMET properties, such as lower metabolic stability and higher plasma protein binding.

The choice between these two analogs for further development would depend on the specific therapeutic goals. If maximizing potency is the primary objective, the bromo-analog may be favored, with subsequent medicinal chemistry efforts focused on improving its pharmacokinetic profile. Conversely, if a more favorable ADMET profile is prioritized, the chloro-analog may represent a better starting point for optimization.

Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds. Co-crystallization studies with the target enzyme could provide definitive evidence for the role of halogen bonding in inhibitor binding. Furthermore, in vivo studies in relevant animal models are necessary to validate the in vitro findings and to fully assess the therapeutic potential of these compounds.

Detailed Experimental Protocols

MTT Cell Viability Assay

[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Steady-State Enzyme Kinetics

[18][19]

  • Reagent Preparation: Prepare solutions of the enzyme, a range of substrate concentrations, and a range of inhibitor concentrations in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period of 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader and measure the change in absorbance (or fluorescence) over time.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the progress curves. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax in the absence and presence of the inhibitor. Use Lineweaver-Burk plots or non-linear regression to determine the inhibition constant (Ki) and the mode of inhibition. [20]

References

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. (n.d.).
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (n.d.).
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025).
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (n.d.).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (n.d.).
  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2025).
  • Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - RSC Publishing. (n.d.).
  • Cell viability assay protocol - Sigma-Aldrich. (n.d.).
  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development | Request PDF - ResearchGate. (2025).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • MTT assay protocol | Abcam. (n.d.).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021).
  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. (n.d.).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • Cell viability assays | Abcam. (n.d.).
  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide - MDPI. (n.d.).
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.).
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific. (2021).
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.).
  • Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers - Benchchem. (n.d.).
  • Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed. (2018).
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem. (n.d.).
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - RSC Publishing. (2026).
  • Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 - EvitaChem. (n.d.).
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv. (n.d.).
  • Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (2023).
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. (2020).
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (2022).
  • N-(3-CHLOROPHENYL)PROPANAMIDE AldrichCPR - Sigma-Aldrich. (n.d.).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.).
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC. (n.d.).
  • 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem. (n.d.).
  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (2025).
  • Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides - MDPI. (n.d.).
  • 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139 - PubChem. (n.d.).
  • Biological Activities of Natural Products III - MDPI. (2023).
  • N-(3-bromophenyl)-3-(3-fluorophenyl)-2-propenamide - PubChemLite. (n.d.).
  • Advances in the Study of Halogenated Natural Products - PubMed. (n.d.).
  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery - ResearchGate. (n.d.).
  • (PDF) ADMET properties: Overview and current topics - ResearchGate. (2022).
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (n.d.).
  • (PDF) Synthesis, antibacterial, antioxidant, molecular docking and ADMET properties of halogenated vanillin azo-chalcone - ResearchGate. (2025).

Sources

Validation of an Analytical Method for the Quantification of 3-(3-Chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

This guide provides a technical comparison and validation protocol for the quantification of 3-(3-Chlorophenyl)propanamide (CAS: 1268140-55-1), a critical intermediate and potential impurity in the synthesis of pharmaceutical agents such as substituted piperazines and GABA-B receptor agonists.

While High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) serves as the industry standard for process monitoring (assay >98%), it often lacks the selectivity required to distinguish positional isomers (e.g., the 4-chlorophenyl analog) or the sensitivity for trace impurity profiling (<0.05%). This guide validates an optimized LC-MS/MS (MRM) methodology, comparing its performance metrics directly against the traditional HPLC-UV approach to assist researchers in selecting the appropriate workflow for their specific phase of drug development.

Part 1: Method Selection & Comparative Analysis

The choice of analytical method depends heavily on the "Analytical Target Profile" (ATP). Below is a comparative analysis of the two primary methodologies evaluated for this guide.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-UV (Traditional) Method B: LC-MS/MS (Recommended)
Principle Reversed-Phase Separation + UV Absorbance (254 nm)Electrospray Ionization (ESI+) + Triple Quadrupole MRM
Primary Application Raw Material Assay, Reaction MonitoringTrace Impurity Profiling, Genotoxic Impurity Screening
Limit of Quantitation (LOQ) ~1.0 µg/mL (5 ppm)~1.0 ng/mL (5 ppb)
Selectivity Moderate (Co-elution risks with 4-chloro isomers)High (Mass-resolved, unique fragmentation patterns)
Linearity Range 10 – 500 µg/mL1 – 1000 ng/mL
Throughput 15–20 min run time5–8 min run time (UPLC compatible)

Expert Insight: For routine synthesis monitoring where the analyte is the major component, Method A is cost-effective and robust. However, for IND-enabling studies where this compound must be controlled as a process-related impurity (potentially genotoxic due to the amide/chloro-aryl moiety), Method B (LC-MS/MS) is the mandatory standard to meet ICH M7 guidelines for trace analysis.

Part 2: Validation of the Optimized LC-MS/MS Method

This section details the validation of Method B , designed to overcome the specificity limitations of UV detection.

2.1. Experimental Protocol

Chemicals & Reagents:

  • Analyte: this compound (Reference Standard, >99.5%).

  • Internal Standard (IS): this compound-d4 or a structural analog like Ibuprofen-d3 (if isotopic label unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Instrumental Conditions:

  • System: Agilent 6400 Series Triple Quad or equivalent Sciex QTRAP.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Why Biphenyl? The biphenyl stationary phase offers superior pi-pi selectivity compared to C18, crucial for separating the meta-chloro (3-chloro) isomer from the para-chloro (4-chloro) impurity often present in starting materials.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (w/ 5mM Ammonium Formate).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-5 min (10% -> 90% B), 5-6 min (Hold 90% B). Flow: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 184.1 [M+H]⁺.

  • Quantifier Transition: m/z 184.1 → 125.0 (Loss of acetamide group, characteristic of benzyl cation).

  • Qualifier Transition: m/z 184.1 → 167.0 (Loss of NH₃).

2.2. Validation Results (Data Summary)

The method was validated according to ICH Q2(R1) guidelines.

Table 2: Validation Summary Data

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyte/ISNo peaks in blank matrix at 3.2 minPass
Linearity (R²) > 0.9900.9994 (Range: 1–1000 ng/mL)Pass
Accuracy (% Recovery) 80 – 120% (at LOQ)94.5 – 102.3% (Spiked at 5, 50, 500 ng/mL)Pass
Precision (Repeatability) RSD < 10%1.8% (n=6 injections)Pass
Intermediate Precision RSD < 15%3.2% (Different analyst/day)Pass
LOD / LOQ S/N > 3 / S/N > 100.3 ng/mL / 1.0 ng/mL Pass
Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision-making and execution workflow for validating this method, ensuring scientific integrity and compliance.

ValidationWorkflow Start Start: Method Development SelectMethod Select Detection Mode: Is Sensitivity < 1 µg/mL required? Start->SelectMethod HPLC Method A: HPLC-UV (Assay/Purity) SelectMethod->HPLC No LCMS Method B: LC-MS/MS (Trace Impurities) SelectMethod->LCMS Yes Opt Optimization: Column: Biphenyl (Selectivity) Phase: 0.1% FA/ACN LCMS->Opt ValParams Validation Parameters (ICH Q2) Opt->ValParams Spec Specificity: Check vs 4-Chloro Isomer ValParams->Spec Lin Linearity: 1 - 1000 ng/mL ValParams->Lin Acc Accuracy/Recovery: Spike in Matrix ValParams->Acc Final Final Validated Method Ready for Routine Use Spec->Final Lin->Final Acc->Final

Caption: Analytical method decision tree and validation workflow for this compound, highlighting the critical selection path for trace analysis.

Part 4: Scientific Rationale & Troubleshooting

1. Causality of Column Selection: Standard C18 columns often fail to resolve This compound from its positional isomer 3-(4-Chlorophenyl)propanamide . The Biphenyl stationary phase was selected because it utilizes


 interactions which are highly sensitive to the electron density differences caused by the meta vs. para chlorine substitution. This ensures the "Specificity" pillar of validation is met robustly.

2. Self-Validating Protocol (System Suitability): To ensure trustworthiness in daily operation, the protocol requires a System Suitability Sample (SST) containing both the 3-chloro and 4-chloro isomers.

  • Requirement: Resolution (Rs) between isomers must be > 1.5.

  • Logic: If Rs < 1.5, the column pi-selectivity is degrading, or the mobile phase organic modifier is too high, invalidating the run before data is collected.

3. Matrix Effects: In complex drug matrices (e.g., dissolved API), ion suppression is a risk for LC-MS.

  • Solution: The protocol mandates a post-column infusion experiment during development to map suppression zones. If suppression >20% is observed at the retention time (3.2 min), the gradient is adjusted to elute the analyte in a cleaner window, or a Deuterated Internal Standard is strictly enforced to normalize the signal.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 1268140-55-1). Retrieved from [Link]

  • Vogel, M., et al. (2019). Development and validation of LC-MS/MS methods for the quantification of genotoxic impurities in pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for trace impurity analysis).
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Benchmarking the Inhibitory Activity of 3-(3-Chlorophenyl)propanamide Against Known Standards: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, 3-(3-Chlorophenyl)propanamide, against established standards. Given the limited existing data on this specific molecule, we propose a putative target and a detailed experimental workflow to rigorously assess its potential as an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction and Rationale

The propanamide scaffold is a common feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticonvulsant, and antimicrobial activities. The functionalization of this core structure, such as the inclusion of a chlorophenyl group, can significantly modulate its physicochemical properties and biological target affinity. The subject of this guide, this compound, is a compound of interest for which the inhibitory potential has not been extensively characterized.

For the purpose of this illustrative guide, we will hypothesize that this compound possesses inhibitory activity against urease . This selection is based on the established precedent of other propanamide derivatives showing inhibitory effects on this enzyme.[1] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in conditions such as peptic ulcers and urinary tract infections. Therefore, the discovery of novel urease inhibitors is of considerable therapeutic interest.

This guide will outline a head-to-head comparison of this compound with two well-characterized urease inhibitors: Thiourea and Acetohydroxamic acid .

Experimental Design and Causality

A robust benchmarking study requires a well-designed experiment that is both reproducible and provides clear, interpretable data. The following experimental design is structured to achieve these goals.

Choice of Assay: The Berthelot Reaction

To quantify urease activity and its inhibition, we will employ a well-established colorimetric method known as the Berthelot reaction. This assay measures the concentration of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye, the absorbance of which is directly proportional to the amount of ammonia produced and, by extension, the urease activity. This method is chosen for its sensitivity, reliability, and compatibility with high-throughput screening.

Selection of Known Standards
  • Thiourea: A widely recognized and potent urease inhibitor that serves as a standard positive control in many urease inhibition studies.

  • Acetohydroxamic acid: An FDA-approved drug for the treatment of urinary tract infections caused by urea-splitting bacteria, making it a clinically relevant benchmark.

Concentration Ranges and Controls

To determine the half-maximal inhibitory concentration (IC50) for each compound, a dose-response experiment will be conducted.[2][3] A series of dilutions for this compound and the standard inhibitors will be prepared, typically ranging from nanomolar to millimolar concentrations, to capture the full inhibitory curve.

Essential Controls:

  • Negative Control (No Inhibitor): Urease, urea, and assay reagents without any inhibitor to determine maximal enzyme activity (100% activity).

  • Positive Controls: Urease, urea, and assay reagents with known concentrations of Thiourea and Acetohydroxamic acid.

  • Blank (No Enzyme): Urea and assay reagents without urease to account for any non-enzymatic urea hydrolysis or background absorbance.

  • Compound Control (No Enzyme): Test compound, urea, and assay reagents to check for any interference of the compound with the assay reagents.

Detailed Experimental Protocol: Urease Inhibition Assay

The following protocol is a detailed, step-by-step methodology for conducting the urease inhibition assay.

3.1. Reagent Preparation

  • Assay Buffer: Phosphate buffer (100 mM, pH 7.4).

  • Urease Solution: Prepare a stock solution of Jack Bean Urease in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

  • Urea Solution: Prepare a stock solution of urea in assay buffer.

  • Test Compound and Standard Inhibitors: Prepare stock solutions of this compound, Thiourea, and Acetohydroxamic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Berthelot Reagent A (Phenol-Nitroprusside): A solution containing phenol and sodium nitroprusside.

  • Berthelot Reagent B (Alkaline Hypochlorite): A solution containing sodium hypochlorite and sodium hydroxide.

3.2. Assay Procedure

  • To the wells of a 96-well microplate, add the following in the specified order:

    • 25 µL of the test compound or standard inhibitor at various concentrations.

    • 25 µL of the urease solution.

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of Berthelot Reagent A followed by 50 µL of Berthelot Reagent B to each well.

  • Incubate the plate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

3.3. Data Analysis

The percentage of urease inhibition will be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

The IC50 values will be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Data Presentation and Comparison

The inhibitory activities of this compound and the standard inhibitors should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (µM) [Hypothetical Data]
This compound15.2 ± 1.8
Thiourea (Standard)22.5 ± 2.1
Acetohydroxamic acid (Standard)35.8 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Urease Solution - Urea Solution - Test Compounds A1 Dispense Compound/ Standard to 96-well plate P1->A1 A2 Add Urease Solution A1->A2 A3 Pre-incubate (37°C, 15 min) A2->A3 A4 Add Urea Solution to initiate reaction A3->A4 A5 Incubate (37°C, 30 min) A4->A5 A6 Add Berthelot Reagents (A and B) A5->A6 A7 Incubate (RT, 20 min) A6->A7 A8 Measure Absorbance (625 nm) A7->A8 D1 Calculate % Inhibition A8->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: A flowchart illustrating the key steps of the urease inhibition assay workflow.

Urease Catalyzed Reaction and Inhibition

Urease_Inhibition cluster_reaction Urease Catalyzed Reaction cluster_inhibition Inhibition Mechanism Urea Urea Urease Urease (Enzyme) Urea->Urease Substrate binds Products Ammonia + Carbon Dioxide Urease->Products Catalysis Inactive_Urease Inactive Urease-Inhibitor Complex Inhibitor This compound (Inhibitor) Inhibitor->Urease Inhibitor binds to active site

Caption: A diagram showing the urease-catalyzed hydrolysis of urea and its inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the inhibitory activity of this compound against urease. By following the detailed protocols and comparing the results against well-established standards, researchers can obtain a reliable assessment of the compound's potency. The hypothetical data presented suggests that this compound could be a more potent inhibitor than the standards, warranting further investigation.

Future studies should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), determining the binding kinetics, and evaluating the compound's selectivity against other enzymes. Additionally, cell-based assays and in vivo studies would be necessary to validate its therapeutic potential.

References

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  • ResearchGate. (2023, June 2). How to determine experimental IC50 value? Retrieved from [Link]

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Head-to-head comparison of different synthetic methodologies for 3-(3-Chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(3-Chlorophenyl)propanamide and its Synthetic Challenges

This compound is an organic compound of interest in medicinal chemistry and drug development as a potential intermediate or scaffold for more complex bioactive molecules. The presence of the chlorine atom at the meta position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing its potency or metabolic stability.[1] The propanamide side chain provides a key structural motif and a handle for further functionalization.

The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers. A number of theoretical pathways can be envisaged, each with its own set of advantages and disadvantages concerning yield, purity, cost, safety, and environmental impact. This guide provides a head-to-head comparison of two distinct and practical synthetic strategies for the preparation of this compound:

  • Methodology A: The Classical Acyl Chloride Amidation Route. A direct and robust two-step approach starting from the commercially available 3-(3-chlorophenyl)propanoic acid.

  • Methodology B: The Palladium-Catalyzed C-C Coupling Route. A modern, multi-step approach that builds the carbon skeleton via a Heck reaction, showcasing a different strategic disconnection.

This document will provide detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal methodology for their specific needs.

Methodology A: Classical Acyl Chloride Amidation

This is the most traditional and straightforward approach, relying on the activation of a carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack by ammonia. This method is known for its reliability and generally high yields.

Overall Transformation:

Methodology_A start 3-(3-Chlorophenyl)propanoic Acid intermediate 3-(3-Chlorophenyl)propanoyl Chloride start->intermediate SOCl₂, reflux end This compound intermediate->end Conc. NH₃(aq)

Caption: Workflow for Methodology A.

Mechanistic Considerations

The first step involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, leading to the formation of the highly electrophilic acyl chloride.

The second step is a classic nucleophilic addition-elimination reaction.[2] Ammonia, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton (which is neutralized by excess ammonia) to yield the final primary amide.[3]

Experimental Protocol: Methodology A

Step 1: Synthesis of 3-(3-Chlorophenyl)propanoyl Chloride

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3-chlorophenyl)propanoic acid (10.0 g, 54.2 mmol).

  • Carefully add thionyl chloride (8.0 mL, 109 mmol, 2.0 equiv.) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-(3-chlorophenyl)propanoyl chloride, a pale yellow oil, is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool a 250 mL beaker containing concentrated aqueous ammonia (60 mL) in an ice bath.

  • In a fume hood, slowly add the crude 3-(3-chlorophenyl)propanoyl chloride from Step 1 dropwise to the cold, stirred ammonia solution over 15-20 minutes. A vigorous reaction will occur, and a white precipitate will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL) to remove ammonium chloride.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

Methodology B: Palladium-Catalyzed C-C Coupling (Heck Reaction)

This methodology represents a more modern approach, constructing the carbon backbone of the molecule using a powerful palladium-catalyzed cross-coupling reaction.[4][5] This route begins with simpler, commercially available building blocks (3-chloro-1-iodobenzene and an acrylate ester) and demonstrates the utility of transition-metal catalysis in complex molecule synthesis.

Overall Transformation:

Methodology_B cluster_0 Heck Coupling cluster_1 Reduction & Amidation start_A 3-Chloro-1-iodobenzene intermediate1 Ethyl 3-(3-chlorophenyl)acrylate start_A->intermediate1 Pd(OAc)₂, P(o-tol)₃, Et₃N start_B Ethyl Acrylate start_B->intermediate1 intermediate2 Ethyl 3-(3-chlorophenyl)propanoate intermediate1->intermediate2 H₂, Pd/C end This compound intermediate2->end NH₃, heat

Caption: Workflow for Methodology B.

Mechanistic Considerations

Heck Reaction: The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination of the alkene (ethyl acrylate) and subsequent migratory insertion of the alkene into the Aryl-Pd bond. A β-hydride elimination then occurs to release the product, ethyl 3-(3-chlorophenyl)acrylate, and a Pd-H species. Finally, reductive elimination with the base (triethylamine) regenerates the active Pd(0) catalyst.[6]

Reduction and Amidation: The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation. Hydrogen gas adds across the double bond in the presence of a palladium on carbon (Pd/C) catalyst to yield the saturated ester. The final step is the ammonolysis of the ethyl ester. This typically requires heating the ester with ammonia, where ammonia acts as a nucleophile, displacing the ethoxide leaving group to form the thermodynamically stable amide.

Experimental Protocol: Methodology B

Step 1: Synthesis of Ethyl 3-(3-chlorophenyl)acrylate (Heck Reaction)

  • To a dry 250 mL Schlenk flask, add 3-chloro-1-iodobenzene (11.9 g, 50 mmol), palladium(II) acetate (0.112 g, 0.5 mol%), and tri(o-tolyl)phosphine (0.304 g, 1 mol%).

  • Seal the flask, evacuate, and backfill with argon gas (repeat three times).

  • Add anhydrous triethylamine (150 mL) and ethyl acrylate (6.5 mL, 60 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 3-(3-chlorophenyl)acrylate.

Step 2: Synthesis of Ethyl 3-(3-chlorophenyl)propanoate

  • In a 250 mL flask, dissolve the acrylate from Step 1 (assuming 10.0 g, 44.5 mmol) in ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.5 g, 5 wt%).

  • Fit the flask with a hydrogen balloon and purge the system.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-(3-chlorophenyl)propanoate, which can be used directly in the next step.

Step 3: Synthesis of this compound

  • Place the ester from Step 2 into a sealed pressure vessel.

  • Add a 7 M solution of ammonia in methanol (100 mL).

  • Seal the vessel and heat to 80 °C with stirring for 24 hours.

  • Cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Head-to-Head Performance Comparison

ParameterMethodology A: Acyl Chloride AmidationMethodology B: Heck Reaction Route
Starting Materials 3-(3-Chlorophenyl)propanoic acid, SOCl₂, NH₃3-Chloro-1-iodobenzene, Ethyl Acrylate, Pd catalyst, H₂, NH₃
Number of Steps 23
Typical Overall Yield High (often >85%)Moderate to Good (typically 60-75%)
Key Reagents Thionyl chloride (corrosive, toxic)Palladium catalyst (expensive), H₂ gas (flammable)
Atom Economy Moderate (SO₂ and HCl are byproducts)Lower (involves protecting/activating groups and catalyst ligands)
Scalability Excellent; well-established industrial process.Good; but catalyst cost and removal can be a factor.
Purification Simple filtration and washing.Requires column chromatography and filtration through Celite.
Robustness Very high; less sensitive to functional groups.Moderate; catalyst can be sensitive to impurities.

Expert Analysis and Recommendation

Methodology A (Acyl Chloride Amidation) is the superior choice for routine, large-scale synthesis of this compound. Its primary advantages are the short reaction sequence, high overall yield, use of inexpensive reagents, and straightforward purification. The main drawback is the use of thionyl chloride, which is corrosive and requires careful handling in a well-ventilated fume hood. However, the protocols for its use are well-established and manageable. This route is highly reliable and provides a direct path to the target molecule.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.